molecular formula C22H19F3N4OS2 B460696 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide CAS No. 627053-28-5

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide

Cat. No.: B460696
CAS No.: 627053-28-5
M. Wt: 476.5g/mol
InChI Key: UZQGEFCYZVDUGZ-UHFFFAOYSA-N
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Description

The compound N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide is a heterocyclic molecule featuring:

  • A cyclopenta[b]thiophene core substituted with a cyano group.
  • A tetrahydroquinoline moiety with methyl, trifluoromethyl, and cyano substituents.
  • A sulfanyl-acetamide bridge linking the two heterocycles.

This structure is designed to enhance interactions with biological targets, particularly tyrosine kinase receptors, via electron-withdrawing groups (e.g., CN, CF₃) and sulfur-based linkages .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4OS2/c1-11-5-6-16-13(7-11)19(22(23,24)25)15(9-27)20(28-16)31-10-18(30)29-21-14(8-26)12-3-2-4-17(12)32-21/h11H,2-7,10H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQGEFCYZVDUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=C(C4=C(S3)CCC4)C#N)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[[3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide is a novel compound that has garnered interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C18H19F3N4OSC_{18}H_{19}F_{3}N_{4}OS, and it has a molecular weight of approximately 396.49 g/mol. The presence of cyano and thiophene groups is significant as these moieties are often associated with various pharmacological effects.

Research indicates that compounds with thiophene structures exhibit notable antiproliferative activities against various cancer cell lines. The proposed mechanism for the anticancer action includes:

  • Inhibition of Tubulin Polymerization : Similar to other thiophene derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase. This is crucial for preventing cancer cell proliferation.
  • Induction of Apoptosis : Studies have shown that treatment with thiophene-based compounds can activate apoptotic pathways, evidenced by increased caspase activity (caspase 3, 8, and 9) in treated cells.

Case Studies and Experimental Results

A study involving a series of thiophene derivatives demonstrated that one compound exhibited submicromolar growth inhibition (GI50 values) against several cancer cell lines including A549 (lung cancer), OVACAR-4, and T47D. The GI50 values ranged from 0.36 to 22.28 μM depending on the cell line tested .

Cell LineGI50 (μM)Comparison Drug (Nocodazole)Nocodazole GI50 (μM)
A5492.01Nocodazole22.28
OVACAR-42.27Nocodazole20.75
CAKI-10.69Nocodazole1.11
T47D0.362Nocodazole81.283

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis showing increased early apoptotic cells after treatment .

Additional Biological Activities

Beyond its anticancer potential, preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to elucidate these effects.

Comparison with Similar Compounds

Antiproliferative Derivatives (MCF7 Cell Line)

Compound Name / ID Key Structural Features IC₅₀ (nM) Mechanism of Action
Target Compound Cyclopenta[b]thiophene + tetrahydroquinoline + CF₃ Not reported Presumed tyrosine kinase inhibition
Compound 24 Pyrimidin-2-yl sulfamoyl group 30.8 ATP-binding site inhibition (tyrosine kinase)
Compound 25 Cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino 38.7 Similar to gefitinib/dasatinib

Key Differences :

  • The target compound’s trifluoromethyl group may improve metabolic stability compared to the pyrimidine/triazine derivatives .
  • Compound 24’s sodium sulfamoyl salt enhances solubility but may reduce membrane permeability.

Structural Modifications in Sulfanyl-Acetamide Linkers

Compound Name / ID Substituents on Sulfanyl Group Molecular Weight (g/mol) Notable Properties
Target Compound 3-Cyano-6-methyl-4-CF₃-tetrahydroquinoline ~463.5 High lipophilicity (CF₃)
N-[(3,4-Dichlorophenyl)methyl] Analog 3,4-Dichlorobenzyl 488.3 Enhanced halogen bonding
4-Methoxyphenylsulfonyl Analog 4-Methoxyphenylsulfonyl 376.5 Increased polarity (SO₂)

Key Differences :

  • The 3,4-dichlorophenylmethyl group in introduces halogen interactions but may increase toxicity.

Bis-Amidated Derivatives

Compound Name / ID Core Structure Molecular Formula Potential Application
Target Compound Monomeric C₂₃H₂₂F₃N₅OS₂ Anticancer lead
Bis-Cyclopenta[b]thiophene Nonanediamide Dimeric (two thiophene units) C₂₅H₂₈N₄O₂S₂ Multivalent target engagement

Key Differences :

  • The dimeric structure in may improve binding avidity but complicates pharmacokinetics due to higher molecular weight (~452.6 g/mol).

Key Insights :

  • The target compound likely employs triethylamine-mediated coupling, similar to , but yields depend on steric effects from the bulky tetrahydroquinoline group.
  • High-yield analogs (e.g., 85–90% in ) suggest optimized protocols for simpler substituents.

Physicochemical and Pharmacokinetic Properties

Compound Name / ID logP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound ~3.5 (high) Low (lipophilic groups) Improved (CF₃)
4-Methoxyphenylsulfonyl Analog ~2.8 Moderate (SO₂, OCH₃) Moderate
Compound 24 ~2.0 High (ionic sulfamoyl) Low (rapid excretion)

Key Differences :

  • The trifluoromethyl group in the target compound balances lipophilicity and stability, whereas ionic derivatives like Compound 24 face rapid clearance .

Preparation Methods

Gewald Reaction for Thiophene Formation

The reaction involves a three-component condensation of cyclopentanone, elemental sulfur, and malononitrile in the presence of morpholine as a catalyst. Key parameters include:

Parameter Condition
SolventEthanol
Temperature45°C → 60°C (gradient)
Reaction Time18 hours
Yield80%

The product, 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (Compound 1), is isolated via hot filtration and recrystallized from ethanol.

Functionalization of the Thiophene Core

The amino group at position 2 of the thiophene ring is modified through chloroacetylation to introduce reactivity for subsequent couplings. Chloroacetyl chloride reacts with Compound 1 in dioxane with triethylamine as a base:

Reaction Conditions :

  • Solvent: Dioxane

  • Temperature: Reflux (10 hours)

  • Workup: Precipitation in ice-water followed by recrystallization (DMF/ethanol)

  • Yield: 62%

Synthesis of the Tetrahydroquinoline Sulfanyl Component

The 3-cyano-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline fragment is synthesized via a Pfitzinger-like cyclization, though specific details for this moiety are inferred from analogous protocols.

Cyclization and Functionalization

A hypothetical pathway involves:

  • Cyclohexenone Condensation : Reaction of methyl vinyl ketone with a trifluoromethyl-containing enamine.

  • Cyano Introduction : Nitrile group incorporation via Knoevenagel condensation with malononitrile.

  • Sulfur Activation : Thiolation at position 2 using Lawesson’s reagent or P4S10.

Coupling of Thiophene and Quinoline Moieties

The final step involves a nucleophilic substitution reaction between Compound 2 and the tetrahydroquinoline thiolate.

Sulfanyl Acetamide Formation

Reaction Scheme :
Compound 2+Quinoline ThiolateTarget Compound\text{Compound 2} + \text{Quinoline Thiolate} \rightarrow \text{Target Compound}

Conditions :

  • Solvent: Dry DMF

  • Base: Triethylamine

  • Temperature: Reflux (12–14 hours)

  • Yield: ~50–60% (estimated)

Mechanistic Insights :
The chloroacetamide group in Compound 2 undergoes nucleophilic attack by the sulfur atom of the quinoline thiolate, facilitated by the polar aprotic solvent and base. The trifluoromethyl group’s electron-withdrawing nature enhances the electrophilicity of the adjacent carbon, promoting coupling efficiency.

Optimization and Challenges

Yield Improvements

  • Solvent Screening : DMF outperforms dioxane due to better solubility of intermediates.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 20%.

Purification Challenges

  • Recrystallization : Sequential recrystallization from DMF/ethanol (1:10) removes unreacted starting materials.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves diastereomers arising from the tetrahydroquinoline’s stereocenters.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Gewald + CouplingHigh scalability (gram-scale)Moderate yields (50–62%)
One-Pot MulticomponentReduced purification stepsLimited substrate compatibility
Solid-Phase SynthesisAutomation potentialHigh cost of resin-bound reagents

Spectroscopic Characterization

Critical analytical data for the target compound include:

  • IR (KBr) : 2200 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1170 cm⁻¹ (C-F).

  • ¹H NMR (DMSO-d₆) : δ 1.85 (m, 2H, CH₂), 2.45 (s, 3H, CH₃), 3.20 (t, 2H, SCH₂) .

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